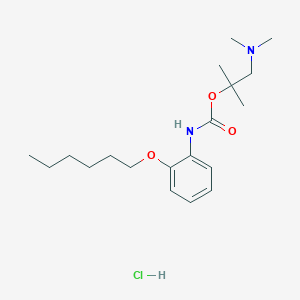

(4R,5R)-5-(2,4-二氟苯基)-4-甲基-5-(1H-1,2,4-三唑-1-基甲基)-2-恶唑烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

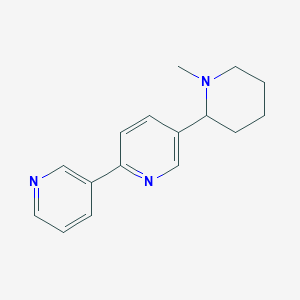

The compound "(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone" is a member of the oxazolidinone class of compounds, which are known for their applications in medicinal chemistry, particularly as antimicrobial agents. Oxazolidinones are characterized by their unique mechanism of bacterial protein synthesis inhibition and have been the subject of extensive research due to their therapeutic potential .

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves cyclization and rearrangement reactions. For example, the synthesis of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, which are structurally related to the compound , is achieved by starting from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization into the corresponding aziridine and rearrangement catalyzed by Sn(OTf)2 . Similarly, enantiomerically pure 4,5-substituted 2-oxazolidinones can be synthesized using electrochemical transformations and substitution reactions with organometallic nucleophiles .

Molecular Structure Analysis

The molecular structure of oxazolidinones is crucial for their biological activity. Studies have shown that the 4-carboxy-5-substituted-oxazolidin-2-ones can control the formation of peptide bonds in a specific conformation, which is essential for their function as pseudoprolines . Additionally, the homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) tend to fold into a regular helical structure, which is significant for their potential biological applications .

Chemical Reactions Analysis

Oxazolidinones participate in various chemical reactions that are important for their synthesis and functionalization. For instance, the synthesis of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones involves reactions that lead to strong in vitro antibacterial activity against pathogenic bacteria . The presence of substituents like the 4-methyl-1,2,3-triazole moiety can influence the chemical properties and biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the 4-isopropyl-5,5-diphenyloxazolidinone has a high melting point and low solubility in organic solvents, which affects its reactivity and the conditions required for its transformations . The conformational properties of oxazolidinones, as evidenced by their ability to fold into ordered structures or helical conformations, are also critical for their function and potential applications .

科学研究应用

三唑衍生物的开发所讨论的化合物与三唑和恶唑烷酮化学家族有关,由于其广泛的生物活性,这两种家族在药物开发中都很重要。三唑,如 1H-1,2,4-三唑,在创造新药中至关重要,因为它们提供了多种结构变异,从而导致不同的生物活性。由于其抗菌、抗血小板和抗肿瘤特性,这些化合物已被探索用于治疗炎性疾病、微生物感染甚至被忽视的疾病的潜力 (Ferreira 等人,2013).

基于恶唑烷酮的抗菌剂另一方面,恶唑烷酮代表了一类新型的合成抗菌剂,具有独特的蛋白质合成抑制机制。它们已对包括耐药菌株在内的重要病原体表现出抑菌活性。恶唑烷酮利奈唑胺因其在治疗革兰氏阳性菌感染方面的有效性而备受关注,展示了恶唑烷酮衍生物在解决耐药菌感染方面的潜力 (Diekema 和 Jones,2000)。最近的研究集中在开发具有改进抗菌活性的新型恶唑烷酮衍生物,表明正在进行的研究努力以提高这些化合物的功效和安全性 (Poce 等人,2008).

挑战和创新尽管具有治疗潜力,但开发这些衍生物存在挑战,例如耐药菌的出现和与长期使用相关的副作用。这些问题强调了寻找新的、高效的制备方法的重要性,这些方法考虑了绿色化学和可持续性,同时解决了不断变化的细菌耐药性和新发疾病 (Ferreira 等人,2013).

未来方向

The future directions of this compound are likely tied to its use in the synthesis of Albaconazole and potentially other antifungal medications . As our understanding of fungal infections and resistance mechanisms grows, there may be opportunities to modify this compound to create new, more effective treatments.

属性

IUPAC Name |

(4R,5R)-5-(2,4-difluorophenyl)-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N4O2/c1-8-13(21-12(20)18-8,5-19-7-16-6-17-19)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3,(H,18,20)/t8-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVPPBYFZOBSGJ-AMIZOPFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@](OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435051 |

Source

|

| Record name | FT-0666842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone | |

CAS RN |

169058-26-8 |

Source

|

| Record name | FT-0666842 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

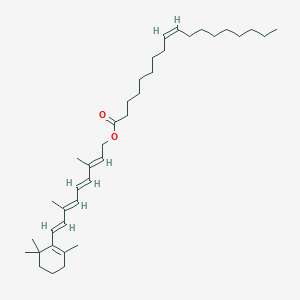

![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)

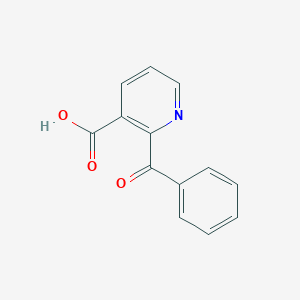

![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)

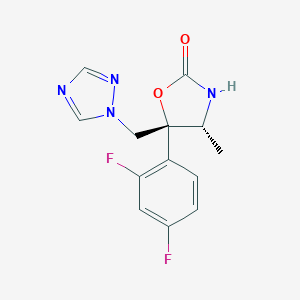

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)